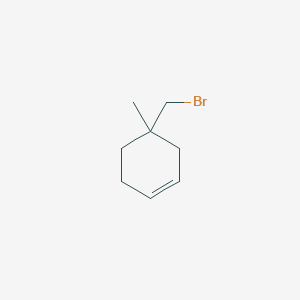

Cyclohexene, 4-(bromomethyl)-4-methyl-

Description

Contextualization within Halogenated Cyclohexene (B86901) Chemistry

Halogenated cyclohexenes are a class of compounds that serve as important intermediates in the synthesis of a wide array of more complex molecules. The introduction of a halogen, such as bromine, onto a cyclohexene scaffold provides a reactive handle for subsequent chemical transformations. One of the most common methods for preparing such compounds is allylic bromination, which selectively introduces a bromine atom at the carbon atom adjacent to the double bond. libretexts.org This reaction typically employs N-bromosuccinimide (NBS) in the presence of light or a radical initiator. libretexts.org

The mechanism for allylic bromination is a radical chain reaction. libretexts.org It begins with the abstraction of a hydrogen atom from the allylic position by a bromine radical, forming a resonance-stabilized allylic radical. libretexts.orgchemtube3d.com This allylic radical is more stable than a typical alkyl radical, which accounts for the selectivity of the reaction for the allylic position. libretexts.org The allylic radical then reacts with a molecule of bromine (Br₂) to form the allylic bromide product and a new bromine radical, which continues the chain reaction. libretexts.orgchemtube3d.com In the case of synthesizing a molecule like Cyclohexene, 4-(bromomethyl)-4-methyl-, the starting material would likely be 4,4-dimethylcyclohexene, where a hydrogen on one of the methyl groups (the allylic position) would be substituted by bromine.

The reactivity of the resulting allylic bromide is a key feature. The carbon-bromine bond is susceptible to both nucleophilic substitution (SN1 and SN2) and elimination reactions, making these compounds valuable precursors for introducing a variety of functional groups or for forming new carbon-carbon bonds. However, allylic bromides can also undergo rearrangements, which can be a complicating factor in their synthesis and subsequent reactions. masterorganicchemistry.com

Significance of Bridged and Substituted Cyclohexenes in Synthesis

Substituted cyclohexene and cyclohexanone (B45756) frameworks are central structural motifs in a vast number of natural products and pharmaceutically active compounds. Their prevalence has driven the development of numerous synthetic methodologies aimed at their stereoselective construction. The cyclohexene ring provides a conformationally biased and stereochemically rich scaffold upon which complex molecular architectures can be built.

Highly functionalized cyclohexenes, derived from starting materials like benzene, can be prepared with a high degree of regio- and stereocontrol. nih.gov These substituted rings are not just synthetic targets in themselves, but also powerful intermediates for more complex structures. For instance, the strategic placement of functional groups on the cyclohexene ring allows for intramolecular reactions to form bridged bicyclic or polycyclic systems. nih.gov These bridged structures are features of many biologically active natural products, and their rigid conformations can be beneficial for binding to biological targets. nih.gov

Academic Research Focus and Current Gaps Regarding Cyclohexene, 4-(bromomethyl)-4-methyl-

A comprehensive review of the chemical literature indicates that Cyclohexene, 4-(bromomethyl)-4-methyl-, is not a widely studied compound. There is a notable scarcity of research dedicated specifically to its synthesis, characterization, and application. The academic focus in the broader field of halogenated cyclohexenes has largely been on simpler analogues or on the development of general methodologies for functionalization. nih.govmdpi.com Similarly, while the synthesis of quaternary carbon centers is a very active area of research, this specific molecule has not been highlighted as a key example or target. nih.govresearchgate.net

This lack of specific research represents a significant gap in the literature. The unique combination of structural features in Cyclohexene, 4-(bromomethyl)-4-methyl-, suggests several avenues for potentially fruitful investigation:

Synthetic Utility: A systematic exploration of its reactivity in nucleophilic substitution and coupling reactions could establish it as a useful building block for introducing the 4-methyl-3-cyclohexenylmethyl moiety into other molecules.

Reaction Kinetics and Mechanisms: The bromine atom is on a primary carbon that is beta to a quaternary center, a neopentyl-like arrangement. This steric hindrance could lead to unusual reactivity compared to less substituted allylic bromides, which would be of fundamental mechanistic interest.

Precursor to Novel Structures: Its potential as a precursor for intramolecular cyclization reactions to form novel bridged or spirocyclic systems remains unexplored. The interplay between the alkene and the bromomethyl group could be exploited to create complex molecular scaffolds.

Stereoselective Synthesis: The development of methods for the enantioselective synthesis of this compound would be a valuable contribution, providing access to chiral building blocks for the synthesis of enantiopure target molecules.

Data Tables

Table 1: Calculated Properties for Cyclohexene, 4-(bromomethyl)-4-methyl-

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₃Br |

| Molecular Weight | 189.09 g/mol |

| Exact Mass | 188.02006 Da |

Table 2: Properties of the Related Compound 4-(Bromomethyl)cyclohexene Source: PubChem CID 565473. nih.gov

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₁Br |

| Molecular Weight | 175.07 g/mol |

| XLogP3-AA | 2.8 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 0 |

| Rotatable Bond Count | 1 |

| Exact Mass | 174.00441 Da |

| Complexity | 86.4 |

Structure

3D Structure

Properties

CAS No. |

61860-10-4 |

|---|---|

Molecular Formula |

C8H13Br |

Molecular Weight |

189.09 g/mol |

IUPAC Name |

4-(bromomethyl)-4-methylcyclohexene |

InChI |

InChI=1S/C8H13Br/c1-8(7-9)5-3-2-4-6-8/h2-3H,4-7H2,1H3 |

InChI Key |

CHSIUMDNLSJYGN-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC=CC1)CBr |

Origin of Product |

United States |

Synthetic Methodologies for Cyclohexene, 4 Bromomethyl 4 Methyl

Strategies for Carbon-Bromine Bond Formation at Saturated and Unsaturated Sites

The formation of a carbon-bromine bond can be accomplished through various chemical transformations. For a compound like Cyclohexene (B86901), 4-(bromomethyl)-4-methyl-, the most direct approach involves the substitution of a hydrogen atom on the 4-methyl group of 4-methylcyclohexene. This specific location is allylic, meaning it is adjacent to the double bond of the cyclohexene ring. This position is particularly reactive towards free radical halogenation. libretexts.orgopenochem.org

Allylic bromination is a substitution reaction where a hydrogen atom at an allylic position is replaced by a bromine atom. openochem.org This method is favored because the intermediate allylic radical is stabilized by resonance, making the allylic C-H bond weaker and more susceptible to abstraction than other C-H bonds in the molecule. libretexts.orgmasterorganicchemistry.comlibretexts.org For the synthesis of Cyclohexene, 4-(bromomethyl)-4-methyl-, the starting material is 4-methylcyclohexene. The reaction targets the allylic hydrogens on the carbon adjacent to the double bond. study.com

N-Bromosuccinimide (NBS) is the most common and effective reagent for allylic bromination. libretexts.orgorganic-chemistry.org Its primary advantage is its ability to provide a low, constant concentration of molecular bromine (Br₂) throughout the reaction. libretexts.orgmasterorganicchemistry.com This is crucial because high concentrations of Br₂ would lead to the competing electrophilic addition reaction across the double bond, forming a vicinal dibromide. masterorganicchemistry.commasterorganicchemistry.com The reaction, often called the Wohl-Ziegler reaction, is typically carried out in a nonpolar solvent like carbon tetrachloride (CCl₄) and initiated by a radical initiator or UV light. wikipedia.orgchegg.com

The use of NBS ensures that the substitution reaction at the allylic position is the predominant pathway. masterorganicchemistry.com The Br₂ is generated in situ when the hydrogen bromide (HBr) formed during the propagation step reacts with NBS. libretexts.orgchemistrysteps.com This keeps the concentration of both HBr and Br₂ low, suppressing the electrophilic addition to the alkene. chemistrysteps.comyoutube.com

Table 1: Comparison of Brominating Agents for Alkenes

| Reagent | Typical Conditions | Primary Reaction Type | Selectivity | Byproducts |

|---|---|---|---|---|

| Br₂ (high conc.) | Inert solvent (e.g., CH₂Cl₂) | Electrophilic Addition | Forms vicinal dibromides | HBr (if substitution occurs) |

| NBS | CCl₄, radical initiator (AIBN, peroxide), heat or light | Radical Substitution | Highly selective for allylic position | Succinimide, HBr |

Allylic bromination with NBS proceeds via a free-radical chain mechanism consisting of three main stages: initiation, propagation, and termination. askfilo.comopenochem.org

Initiation: The reaction begins with the homolytic cleavage of the N-Br bond in NBS or, more commonly, the cleavage of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide upon heating or irradiation with UV light. wikipedia.orgyoutube.com This generates the initial bromine radical (Br•) needed to start the chain reaction. youtube.com The N-Br bond is relatively weak, facilitating this process. youtube.com

Propagation: This stage consists of two key steps that repeat in a cycle:

A bromine radical abstracts an allylic hydrogen from the cyclohexene derivative (e.g., 4-methylcyclohexene). This is the rate-determining step and results in the formation of a resonance-stabilized allylic radical and a molecule of hydrogen bromide (HBr). libretexts.orglibretexts.orgchemistrysteps.com

The allylic radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to form the allylic bromide product and a new bromine radical, which continues the chain. libretexts.orglibretexts.orgaskfilo.com

Termination: The chain reaction concludes when two radicals combine. This can involve the coupling of two bromine radicals (Br• + Br• → Br₂) or other radical combinations, which are generally minor pathways. youtube.comaskfilo.com

Regioselectivity: In the case of an unsymmetrical alkene like 4-methylcyclohexene, there is more than one type of allylic hydrogen, which can lead to a mixture of products. study.com The reaction of 4-methylcyclohexene with NBS can potentially yield different constitutional isomers. Abstraction of a hydrogen atom can occur at the C3, C6, or the methyl group at C4. The stability of the resulting resonance-stabilized radical intermediate determines the major product. Generally, the order of radical stability is tertiary > secondary > primary. The abstraction of an allylic hydrogen leads to a resonance-stabilized radical, and if the resonance structures are not equivalent, a mixture of products can be formed. chemistrysteps.com

For 4-methylcyclohexene, abstraction of the tertiary hydrogen at C4 is possible, but this would not lead to the desired product. Abstraction of a hydrogen from the methyl group at C4 leads to a primary allylic radical, which is resonance stabilized. Abstraction from C3 or C6 leads to a secondary allylic radical. This can result in a mixture of brominated products. study.comquora.com

Stereochemical Control: Radical bromination reactions typically proceed with little to no stereochemical control. chemistrysteps.com The intermediate allylic radical is sp²-hybridized and has a planar or near-planar geometry. The subsequent attack by the bromine molecule can occur from either face of the radical with roughly equal probability. If the reaction creates a new stereocenter, a racemic mixture of enantiomers is typically formed.

While NBS is the preferred reagent for allylic bromination, other methods can achieve the formation of a C-Br bond at a saturated carbon.

Molecular Bromine (Br₂) with Heat or UV Light: Direct bromination using molecular bromine under high temperatures or UV irradiation can also proceed via a free-radical mechanism to substitute alkyl hydrogens. masterorganicchemistry.comaskfilo.com However, this method is generally less selective than using NBS and can lead to a wider range of products, including addition to the double bond if not carefully controlled. masterorganicchemistry.com

Other N-Bromo Reagents: Other reagents containing a Br(I) species bonded to nitrogen, such as tribromoisocyanuric acid, can also serve as alternative brominating agents to circumvent the hazards associated with using molecular bromine. nih.gov Carbon tetrabromide (CBr₄) has also been noted as a bromine source in some reactions. nih.gov

The synthesis of the target compound requires the prior existence of the 4-methylcyclohexene ring system. While complex multicomponent reactions (MCRs) like the Hantzsch synthesis are used to build certain heterocyclic rings, the formation of a simple carbocycle like 4-methylcyclohexene is more straightforward. mdpi.comnih.gov A common and direct laboratory method to synthesize the 4-methylcyclohexene precursor is the acid-catalyzed dehydration of 4-methylcyclohexanol. ma.edustudylib.netyoutube.com

In this reaction, an acid catalyst (commonly a mixture of sulfuric acid and phosphoric acid) protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water). ma.edu The loss of water generates a carbocation intermediate, which then loses a proton from an adjacent carbon to form the double bond of 4-methylcyclohexene. The product is typically isolated by distillation from the reaction mixture. ma.edustudylib.net

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| Cyclohexene, 4-(bromomethyl)-4-methyl- |

| 4-methylcyclohexene |

| N-Bromosuccinimide (NBS) |

| Carbon tetrachloride |

| Azobisisobutyronitrile (AIBN) |

| Benzoyl peroxide |

| Hydrogen bromide |

| Bromine |

| Succinimide |

| Tribromoisocyanuric acid |

| Carbon tetrabromide |

| 4-methylcyclohexanol |

| Sulfuric acid |

| Phosphoric acid |

| 1-methylcyclohexene |

| 3-methylcyclohexene |

| Methylene chloride |

| Tetrahydrofuran (THF) |

| Acetonitrile |

| Acetanilide |

| 4'-bromoacetanilide |

Allylic Bromination Approaches for Cyclohexene Derivatives

Precursor Synthesis and Functional Group Transformations for Cyclohexene, 4-(bromomethyl)-4-methyl-

The creation of the target molecule hinges on the successful synthesis of a key precursor, an allylic alcohol, which is then converted to the final allylic bromide. This process begins with the formation of the substituted cyclohexene ring.

A primary and efficient method for constructing the substituted cyclohexene skeleton is the Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings. researchgate.netcerritos.eduodinity.com In this pathway, a conjugated diene reacts with a dienophile to form a cyclohexene adduct.

The synthesis commences with the cycloaddition reaction between isoprene and acrylic acid. ubc.cagoogle.com This reaction yields a mixture of regioisomers, predominantly 4-methylcyclohex-3-enecarboxylic acid, along with a smaller amount of 3-methylcyclohex-3-enecarboxylic acid. google.com

Following the ring formation, the next crucial step is the reduction of the carboxylic acid group to a primary alcohol. This functional group transformation converts 4-methylcyclohex-3-enecarboxylic acid into the key intermediate, (4-methylcyclohex-3-en-1-yl)methanol. This reduction is a standard procedure in organic synthesis, preparing the molecule for the final bromination step.

The strategic incorporation of the methyl group at the C-4 position is achieved during the initial ring-forming step. The selection of isoprene as the diene in the Diels-Alder reaction directly installs the methyl group at the desired position on the cyclohexene ring. ubc.ca This approach is highly efficient as it establishes the required carbon skeleton and the position of the methyl substituent in a single, concerted cycloaddition step.

Applications As a Synthetic Building Block and Intermediate

Utility in the Formation of Carbon-Carbon Bonds

No specific examples of Cyclohexene (B86901), 4-(bromomethyl)-4-methyl- participating in carbon-carbon bond-forming reactions, such as acting as an electrophile in coupling reactions or in alkylations of nucleophiles, are present in the current body of scientific literature.

Contributions to Intermediates for Downstream Chemical Synthesis

There is no documented evidence of Cyclohexene, 4-(bromomethyl)-4-methyl- serving as a key intermediate for the synthesis of other chemical compounds. Its potential for functional group transformation, such as conversion of the bromide to other functionalities, remains unexplored.

Potential in Polymer and Advanced Material Development

The potential application of Cyclohexene, 4-(bromomethyl)-4-methyl- in the development of polymers or advanced materials has not been investigated. There are no reports of its use as a monomer in polymerization reactions or as a cross-linking agent.

Advanced Spectroscopic and Analytical Characterization Methodologies for Structural Elucidation of Cyclohexene, 4 Bromomethyl 4 Methyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule. For Cyclohexene (B86901), 4-(bromomethyl)-4-methyl-, a combination of one-dimensional and two-dimensional NMR experiments is required for a complete structural assignment.

Proton NMR (¹H-NMR) for Structural Confirmation and Coupling Analysis

Predicted ¹H-NMR spectroscopy for Cyclohexene, 4-(bromomethyl)-4-methyl- allows for the identification of all unique proton environments and their neighboring protons through spin-spin coupling. The predicted chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the anisotropic effects of the double bond.

The olefinic protons are expected to resonate in the downfield region of the spectrum. The protons of the bromomethyl group will appear as a singlet, shifted downfield due to the adjacent bromine atom. The methyl group protons will also appear as a singlet in a more upfield region. The remaining methylene protons on the cyclohexene ring will exhibit complex splitting patterns due to both geminal and vicinal coupling.

Predicted ¹H-NMR Data

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Olefinic H | ~5.6 - 5.8 | Multiplet |

| Bromomethyl CH₂ | ~3.4 | Singlet |

| Methylene CH₂ | ~1.8 - 2.2 | Multiplets |

| Methyl CH₃ | ~1.1 | Singlet |

Note: Data is predicted and may vary from experimental values.

Carbon-13 NMR (¹³C-NMR) for Carbon Skeleton Elucidation

¹³C-NMR spectroscopy is instrumental in defining the carbon framework of the molecule. Each unique carbon atom in Cyclohexene, 4-(bromomethyl)-4-methyl- will produce a distinct signal in the spectrum.

The carbon atoms of the double bond are expected to have the largest chemical shifts. The quaternary carbon atom bonded to both the methyl and bromomethyl groups will also be significantly downfield. The carbon of the bromomethyl group will be influenced by the electronegative bromine atom, while the methyl carbon will appear at the most upfield position.

Predicted ¹³C-NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Olefinic C | ~125 - 130 |

| Quaternary C | ~40 - 45 |

| Bromomethyl CH₂ | ~45 - 50 |

| Methylene CH₂ | ~20 - 35 |

| Methyl CH₃ | ~20 - 25 |

Note: Data is predicted and may vary from experimental values.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To definitively assign all proton and carbon signals and establish the connectivity within the molecule, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For instance, cross-peaks would be expected between the olefinic protons and the protons on the adjacent methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. This would allow for the unambiguous assignment of each protonated carbon in the ¹³C-NMR spectrum. For example, the proton signal around 3.4 ppm would correlate with the carbon signal around 45-50 ppm, confirming the -CH₂Br group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the connectivity around quaternary carbons. For example, the protons of the methyl group (~1.1 ppm) would show a correlation to the quaternary carbon (~40-45 ppm) and the bromomethyl carbon (~45-50 ppm), confirming their attachment to the same carbon atom.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the elemental formula of Cyclohexene, 4-(bromomethyl)-4-methyl-. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, having a nearly 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

Predicted HRMS Data

| Ion | Calculated Exact Mass |

| [C₈H₁₃⁷⁹Br]⁺ | 188.02006 |

| [C₈H₁₃⁸¹Br]⁺ | 190.01801 |

Fragmentation Pattern Analysis for Structural Features

In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragments provides valuable information about the molecule's structure.

For Cyclohexene, 4-(bromomethyl)-4-methyl-, several key fragmentation pathways can be predicted:

Loss of a bromine radical: A common fragmentation for alkyl bromides is the cleavage of the C-Br bond, which would result in a fragment ion [M-Br]⁺.

Loss of the bromomethyl radical: Cleavage of the bond between the ring and the bromomethyl group would lead to a [M-CH₂Br]⁺ fragment.

Retro-Diels-Alder reaction: The cyclohexene ring can undergo a characteristic retro-Diels-Alder fragmentation, breaking the ring into two smaller unsaturated fragments.

Predicted Major Fragments in Mass Spectrum

| m/z | Possible Fragment |

| 188/190 | [C₈H₁₃Br]⁺ (Molecular Ion) |

| 109 | [C₈H₁₃]⁺ (Loss of Br) |

| 95 | [C₇H₁₁]⁺ (Loss of CH₂Br) |

Infrared (IR) Spectroscopy for Functional Group Identification

Key functional groups and their expected IR absorption regions include:

C=C Stretch: The cyclohexene ring contains a carbon-carbon double bond, which is expected to show a stretching vibration in the region of 1650-1680 cm⁻¹. This peak is often of medium intensity.

=C-H Stretch: The sp²-hybridized carbons of the double bond will exhibit a C-H stretching vibration at a frequency above 3000 cm⁻¹, typically in the range of 3010-3100 cm⁻¹.

C-H Stretch (sp³): The various sp³-hybridized carbons of the cyclohexene ring and the methyl and bromomethyl groups will give rise to C-H stretching absorptions in the 2850-3000 cm⁻¹ region.

C-Br Stretch: The presence of the bromomethyl group is confirmed by a characteristic C-Br stretching vibration. This absorption typically occurs in the fingerprint region of the spectrum, in the range of 515-690 cm⁻¹ orgchemboulder.comlibretexts.org.

For comparative purposes, the experimental IR spectrum of the related compound, 4-methylcyclohexene, shows characteristic peaks at approximately 3025 cm⁻¹ (=C-H stretch) and 1650 cm⁻¹ (C=C stretch). The spectrum of "Cyclohexene, 4-(bromomethyl)-4-methyl-" would be expected to show these peaks, with the addition of the distinctive C-Br stretching band.

Table 1: Predicted Infrared (IR) Spectroscopy Data for Cyclohexene, 4-(bromomethyl)-4-methyl-

| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration |

|---|---|---|

| 3100-3010 | =C-H (alkene) | Stretch |

| 3000-2850 | C-H (alkane) | Stretch |

| 1680-1650 | C=C (alkene) | Stretch |

| 1470-1450 | C-H | Bend |

| 1300-1150 | -CH₂Br | C-H Wag |

| 690-515 | C-Br | Stretch |

X-ray Crystallography for Solid-State Molecular Structure Determination (if crystalline form accessible)

To date, there is no publicly available information indicating that "Cyclohexene, 4-(bromomethyl)-4-methyl-" has been successfully crystallized and its structure determined by X-ray crystallography. However, if a suitable single crystal could be obtained, this technique would provide invaluable data for:

Confirmation of Connectivity: Unambiguously confirming the bonding arrangement of all atoms in the molecule.

Stereochemical Assignment: Determining the relative stereochemistry of the substituents on the cyclohexene ring.

Conformational Analysis: Revealing the preferred conformation of the cyclohexene ring in the solid state.

The process would involve irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic positions can be determined.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of "Cyclohexene, 4-(bromomethyl)-4-methyl-" and for monitoring the progress of its synthesis.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is an ideal method for separating and identifying volatile and semi-volatile compounds.

In a GC-MS analysis of "Cyclohexene, 4-(bromomethyl)-4-methyl-", the sample would be injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the compound between the mobile gas phase and a stationary phase coated on the inside of the column. The time it takes for the compound to travel through the column is known as its retention time, which is a characteristic property under a specific set of chromatographic conditions.

Upon exiting the GC column, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a predictable and reproducible manner. The resulting charged fragments are then separated by their mass-to-charge ratio (m/z).

The mass spectrum of "Cyclohexene, 4-(bromomethyl)-4-methyl-" would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak would appear as a pair of peaks (M and M+2) of nearly equal intensity openstax.org.

Expected fragmentation patterns would involve the loss of a bromine atom, the bromomethyl group, and various rearrangements of the cyclohexene ring. For comparison, the GC-MS of 4-methylcyclohexene shows a molecular ion peak at m/z 96 and a base peak at m/z 81, corresponding to the loss of a methyl group nih.gov.

Table 2: Predicted GC-MS Data for Cyclohexene, 4-(bromomethyl)-4-methyl-

| Retention Time (min) | m/z (relative intensity) | Fragment Identity |

|---|---|---|

| Compound-specific | [M]+ (pair of peaks) | Molecular Ion |

| [M-Br]+ | Loss of Bromine | |

| [M-CH₂Br]+ | Loss of Bromomethyl group | |

| Other significant fragments | Cyclohexene ring fragments |

Thin-layer chromatography (TLC) is a simple, rapid, and inexpensive technique used to separate mixtures of compounds. It is particularly useful for monitoring the progress of a chemical reaction and for preliminary purity assessment.

For "Cyclohexene, 4-(bromomethyl)-4-methyl-", TLC would typically be performed on a plate coated with a thin layer of silica gel, which serves as the stationary phase. The sample is spotted onto the plate, which is then placed in a sealed chamber containing a suitable solvent or solvent mixture (the mobile phase). The mobile phase moves up the plate by capillary action, and the components of the sample are separated based on their differential polarity.

Alkyl halides are generally considered to be of low to moderate polarity. A suitable mobile phase for the TLC analysis of "Cyclohexene, 4-(bromomethyl)-4-methyl-" would likely be a mixture of a nonpolar solvent, such as hexane, and a slightly more polar solvent, such as ethyl acetate. The ratio of these solvents can be adjusted to achieve optimal separation.

The position of the compound on the developed TLC plate is quantified by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front khanacademy.orglibretexts.org. The Rf value is dependent on the specific conditions of the experiment (stationary phase, mobile phase, temperature).

Visualization of the spots on the TLC plate can be achieved using various methods. Since alkyl halides are often not UV-active, a common method for their visualization is staining with a potassium permanganate solution or by exposure to iodine vapor hmdb.ca.

Table 3: Hypothetical TLC Data for the Synthesis of Cyclohexene, 4-(bromomethyl)-4-methyl-

| Compound | Stationary Phase | Mobile Phase (Hexane:Ethyl Acetate) | Rf Value | Visualization |

|---|---|---|---|---|

| Starting Material (e.g., a diene) | Silica Gel | 9:1 | ~0.8 | UV or stain |

| Cyclohexene, 4-(bromomethyl)-4-methyl- | Silica Gel | 9:1 | ~0.5 | Stain (e.g., KMnO₄) |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present, which can be used to determine the empirical formula of the substance. For a pure sample of "Cyclohexene, 4-(bromomethyl)-4-methyl-", the experimentally determined elemental composition should match the theoretical values calculated from its molecular formula, C₈H₁₃Br.

The determination of the elemental composition is typically performed using combustion analysis. In this method, a small, accurately weighed sample of the compound is burned in an excess of oxygen. The combustion products (carbon dioxide, water, and hydrogen bromide) are collected and quantified. From the masses of these products, the percentages of carbon, hydrogen, and bromine in the original sample can be calculated.

Table 4: Elemental Analysis Data for Cyclohexene, 4-(bromomethyl)-4-methyl- (C₈H₁₃Br)

| Element | Theoretical % | Experimental % (Hypothetical) |

|---|---|---|

| Carbon (C) | 50.81 | 50.75 |

| Hydrogen (H) | 6.93 | 6.98 |

| Bromine (Br) | 42.26 | 42.19 |

Future Research Trajectories and Academic Perspectives

The unique structural characteristics of Cyclohexene (B86901), 4-(bromomethyl)-4-methyl-, featuring a quaternary stereocenter and a reactive allylic bromide moiety, position it as a compound of significant interest for future chemical research. The exploration of its synthesis and reactivity is poised to contribute to several key areas of organic chemistry, from asymmetric synthesis to the development of sustainable chemical processes.

Q & A

Basic: How can researchers optimize the synthesis of 4-(bromomethyl)-4-methylcyclohexene to improve yield and purity?

Methodological Answer:

Synthesis optimization often involves refining reaction conditions such as temperature, solvent selection, and catalyst use. For brominated cyclohexene derivatives, refluxing in ethanol with a base (e.g., 10% NaOH) under controlled heating can enhance reaction efficiency . Purification via recrystallization from ethanol or ice-cold water minimizes impurities, as demonstrated in analogous cyclohexenone syntheses. Monitoring reaction progress with TLC or GC-MS ensures intermediate stability. Adjusting stoichiometric ratios of precursors (e.g., bromomethylating agents) may also mitigate side reactions .

Basic: What advanced spectroscopic methods confirm the structure of 4-(bromomethyl)-4-methylcyclohexene?

Methodological Answer:

A combination of techniques is recommended:

- NMR Spectroscopy : H and C NMR identify substituents (e.g., bromomethyl protons at δ 3.3–3.7 ppm and methyl groups at δ 1.2–1.5 ppm).

- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 204 for CHBr) and fragmentation patterns validate the molecular formula.

- X-ray Crystallography : Resolves stereochemical ambiguities, as applied in structurally related cyclohexene derivatives .

- Gas Chromatography (GC) : Retention indices differentiate isomers, particularly in mixtures (e.g., distinguishing 4-methyl vs. 3-methyl substitution) .

Advanced: How does the bromomethyl group influence reactivity in nucleophilic substitution (SN2) reactions?

Methodological Answer:

The bromomethyl group acts as an excellent leaving site due to bromide’s high polarizability and weak C-Br bond. Steric hindrance from the adjacent methyl group may reduce SN2 efficiency, favoring elimination (E2) pathways under basic conditions. Solvent polarity (e.g., DMSO vs. ethanol) and nucleophile strength (e.g., iodide vs. hydroxide) significantly impact reaction outcomes. Kinetic studies using deuterated analogs or computational modeling (DFT) can quantify steric/electronic effects .

Advanced: What strategies mitigate regioselectivity challenges during derivatization?

Methodological Answer:

Regioselectivity in brominated cyclohexenes can be controlled by:

- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups).

- Catalysts : Use Lewis acids (e.g., AlCl) to direct electrophilic substitutions.

- Temperature Modulation : Lower temperatures favor kinetic products, while higher temperatures promote thermodynamic stability .

- Solvent Effects : Polar aprotic solvents enhance nucleophilicity without destabilizing intermediates.

Advanced: How can DFT calculations predict stability and reaction pathways?

Methodological Answer:

Density Functional Theory (DFT) models:

- Calculate bond dissociation energies (e.g., C-Br vs. C-CH) to predict cleavage tendencies.

- Map transition states for substitution/elimination pathways using software like Gaussian or ORCA.

- Analyze dihedral angles and steric strain (e.g., cyclohexene ring distortion) to assess conformational stability, as shown in cyclohexenone analogs .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of volatile brominated compounds.

- First Aid : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation for ingestion .

- Storage : Keep in amber glass bottles under inert gas (N) to prevent light/oxygen degradation.

Advanced: What methodologies assess biological activity of its derivatives?

Methodological Answer:

- In Vitro Assays : Test cytotoxicity (MTT assay), enzyme inhibition (e.g., cyclooxygenase for anti-inflammatory activity), and antimicrobial efficacy (MIC determinations).

- Molecular Docking : Screen derivatives against target proteins (e.g., malaria PfATP4 or tumor necrosis factor) using AutoDock Vina.

- SAR Studies : Correlate substituent effects (e.g., halogen size, methyl position) with bioactivity, inspired by cyclohexenone-based drug candidates .

Basic: How are structural isomers of brominated methylcyclohexenes differentiated?

Methodological Answer:

- GC-MS Retention Indices : Compare retention times against known standards (e.g., 4-methyl vs. 3-methyl isomers).

- NMR Coupling Constants : Vicinal protons in cyclohexene rings exhibit distinct splitting patterns (e.g., J = 10 Hz for trans-1,2-disubstituted isomers).

- IR Spectroscopy : C-Br stretching frequencies (~560 cm) vary slightly with substitution position .

Advanced: What thermodynamic parameters guide reactivity predictions?

Methodological Answer:

Key parameters include:

- Enthalpy of Formation (ΔHf) : Determines thermal stability via bomb calorimetry.

- Activation Energy (Ea) : Measured via Arrhenius plots from kinetic studies.

- Heat Capacity (Cp) : Predicts phase transitions (e.g., sublimation during purification) .

Advanced: How are byproducts during synthesis identified and minimized?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.